4-Aminobenzylamine

Beschreibung

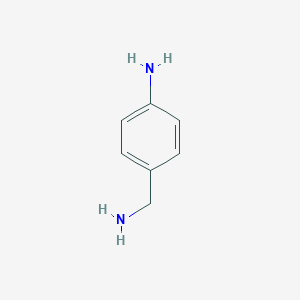

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzylamine, with the CAS number 4403-71-8 , is a versatile bifunctional organic compound containing both a primary aromatic amine and a primary benzylic amine.[1][2][3] This unique structure makes it a valuable building block in a wide range of applications, including the synthesis of polymers, dyes, pharmaceuticals, and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-aminobenzylamine, detailed experimental protocols for its use in synthesis, and a summary of its safety and toxicological profile.

Chemical and Physical Properties

The fundamental properties of 4-aminobenzylamine are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4403-71-8 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 37 °C | [1] |

| Boiling Point | 101 °C at 0.05 mmHg | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.61 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and methanol (B129727). |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(aminomethyl)aniline | |

| Synonyms | p-Aminobenzylamine, 4-(Aminomethyl)benzenamine | [1] |

| InChI | 1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | [1] |

| InChIKey | BFWYZZPDZZGSLJ-UHFFFAOYSA-N | [1] |

| SMILES | NCc1ccc(N)cc1 | [1] |

Reactivity and Applications

4-Aminobenzylamine's two primary amine groups exhibit different reactivities, which can be exploited in selective chemical transformations. The benzylic amine is generally more nucleophilic than the aromatic amine. This differential reactivity is crucial in its application as a monomer in polymerization and in the synthesis of complex molecules, including Schiff bases and heterocyclic compounds. It is also used in the modification of material surfaces, such as carbon nanotubes.

Experimental Protocols

Detailed methodologies are essential for the successful application of 4-aminobenzylamine in research and development. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of 4-Aminobenzylamine by Catalytic Reduction (General Procedure)

A common method for the synthesis of 4-aminobenzylamine involves the catalytic reduction of 4-nitrobenzaldehyde (B150856).

Materials:

-

4-Nitrobenzaldehyde

-

Ammonia (B1221849) (liquid or in a suitable solvent)

-

Palladium or Platinum on carbon (catalyst)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas source

-

High-pressure reactor

Methodology:

-

In a high-pressure reactor, a solution of 4-nitrobenzaldehyde in an aliphatic alcohol (e.g., methanol or ethanol) is prepared.

-

An excess of ammonia (typically 7-15 molar equivalents) is added to the solution.

-

A catalytic amount of palladium or platinum on carbon is added to the mixture.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is heated to a controlled temperature (e.g., 70-90 °C) and pressurized with hydrogen.

-

The reaction is stirred vigorously until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude 4-aminobenzylamine can be purified by distillation or crystallization.

Detailed Experimental Protocol: Synthesis of N-(4-aminobenzyl)acetamide

This protocol details the synthesis of an acetamide (B32628) derivative of 4-aminobenzylamine, illustrating a typical acylation reaction. The starting material for this specific literature procedure is N-(4-nitrobenzyl)acetamide, which is then reduced to the desired product. This reduction step is analogous to the synthesis of 4-aminobenzylamine from a nitro precursor.

Materials:

-

N-(4-nitrobenzyl)acetamide

-

Tetrahydrofuran (THF)

-

Raney Nickel (catalyst)

-

Hydrogen gas source (e.g., hydrogen balloon)

-

Celite

Methodology:

-

Dissolve 4.0 g (21 mmol) of N-(4-nitrobenzyl)acetamide in 100 mL of THF in a suitable reaction flask.

-

Carefully add a catalytic amount of Raney Nickel to the solution.

-

Stir the mixture under an atmosphere of hydrogen (1 atm, e.g., from a balloon) at room temperature.

-

Continue stirring for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Wash the filter pad with an additional 100 mL of THF.

-

Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to yield N-(4-aminobenzyl)acetamide.[3]

General Experimental Protocol: Schiff Base Formation

4-Aminobenzylamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).

Materials:

-

4-Aminobenzylamine

-

An appropriate aldehyde or ketone (e.g., benzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Methodology:

-

Dissolve equimolar amounts of 4-aminobenzylamine and the carbonyl compound in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a designated period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization.

Biological Activity and Signaling Pathways

While 4-aminobenzylamine itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities. For instance, derivatives of similar aromatic amines have been explored as inhibitors of DNA methyltransferases, which are important targets in cancer therapy. However, based on currently available public information, there are no well-defined signaling pathways directly attributed to 4-aminobenzylamine. Its biological effects are likely mediated through the activity of the more complex molecules synthesized from it. Further research is needed to elucidate any direct interactions of 4-aminobenzylamine with biological systems and signaling cascades.

Toxicology and Safety

4-Aminobenzylamine is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Pictogram | GHS05 | Corrosion | [1] |

| Signal Word | Danger | [1] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [1] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | A comprehensive set of precautions for handling, response, storage, and disposal. |

Table 4: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 3042 mg/kg |

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.

Conclusion

4-Aminobenzylamine is a chemical intermediate with significant potential in various fields of chemical synthesis. Its distinct physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and developers. A thorough understanding of its handling requirements and safety precautions is crucial for its effective and safe utilization. While its direct role in biological signaling pathways is not yet well-defined, the exploration of its derivatives continues to be a promising area of research, particularly in the development of new therapeutic agents.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Aminobenzylamine from p-Nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-aminobenzylamine, a valuable bifunctional molecule in medicinal chemistry and materials science, starting from p-nitrobenzaldehyde. The document details a primary one-pot reductive amination pathway and alternative multi-step methodologies. Each section includes detailed experimental protocols, quantitative data summarized in tabular format for ease of comparison, and visualizations of reaction pathways and workflows using Graphviz diagrams to elucidate the chemical transformations. This guide is intended for researchers and professionals in organic synthesis and drug development, offering practical insights into the synthesis and optimization of 4-aminobenzylamine.

Introduction

4-Aminobenzylamine is a key building block in the synthesis of various pharmaceuticals and functional materials due to its primary aromatic amine and benzylic amine functionalities. The strategic synthesis of this compound from readily available starting materials is of significant interest. p-Nitrobenzaldehyde serves as a common and cost-effective precursor. The transformation involves the reduction of both the nitro group and the aldehyde function. This guide explores the primary synthetic strategies to achieve this transformation efficiently.

Primary Synthetic Route: One-Pot Catalytic Reductive Amination

The most direct and commercially advantageous method for synthesizing 4-aminobenzylamine from p-nitrobenzaldehyde is a one-pot reductive amination process. This reaction involves the simultaneous catalytic reduction of the nitro group and the reductive amination of the aldehyde group in the presence of ammonia (B1221849).[1]

Reaction Pathway

The overall transformation is a cascade reaction where p-nitrobenzaldehyde reacts with ammonia to form an imine intermediate, which is then hydrogenated along with the nitro group to yield the final product.

References

4-Aminobenzylamine chemical structure and molecular weight

This guide provides a detailed overview of the chemical properties of 4-Aminobenzylamine, a versatile aromatic amine utilized in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

4-Aminobenzylamine, also known by its IUPAC name 4-(aminomethyl)aniline, is a primary amine with the chemical formula C7H10N2.[1][2][3][4] It is characterized by a benzene (B151609) ring substituted with both an amino group and an aminomethyl group at para positions. This unique structure imparts it with specific chemical reactivity, making it a valuable building block in organic synthesis.

Quantitative Chemical Data

The fundamental quantitative data for 4-Aminobenzylamine is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C7H10N2[1][2][3][4] |

| Molecular Weight | 122.17 g/mol [1][2][3][4][5] |

| IUPAC Name | 4-(aminomethyl)aniline[2] |

| CAS Number | 4403-71-8[1][2][3][5] |

| Linear Formula | H2NC6H4CH2NH2[5] |

Chemical Structure Visualization

The two-dimensional chemical structure of 4-Aminobenzylamine is depicted in the diagram below, illustrating the arrangement of its constituent atoms.

Synonyms: This compound is also referred to as 4-(Aminomethyl)aniline, p-Aminobenzylamine, and Toluene-α,4-diamine.[3]

References

Spectroscopic characterization of 4-Aminobenzylamine (NMR, FT-IR, UV-Vis)

For Immediate Release

This technical guide provides an in-depth spectroscopic characterization of 4-Aminobenzylamine, a versatile primary amine used in various chemical syntheses. The document, intended for researchers, scientists, and professionals in drug development, details the compound's signature features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

4-Aminobenzylamine (CAS No. 4403-71-8) is a bifunctional organic molecule containing both a primary aliphatic amine and a primary aromatic amine. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and thorough characterization of this compound is essential for quality control and to ensure the integrity of subsequent reactions. This guide presents a comprehensive summary of its spectroscopic properties, offering a valuable resource for its identification and use.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, FT-IR, and UV-Vis spectroscopic data for 4-Aminobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-Aminobenzylamine, revealing the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Aminobenzylamine exhibits distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino groups.

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Aromatic (C2-H, C6-H) | 7.04 - 7.06 | Doublet | 2H |

| Aromatic (C3-H, C5-H) | 6.59 - 6.61 | Doublet | 2H |

| Benzyl (-CH₂-) | 3.68 | Singlet | 2H |

| Aromatic Amine (-NH₂) | 3.51 | Broad Singlet | 2H |

| Benzyl Amine (-NH₂) | 1.64 | Broad Singlet | 2H |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C4 (Aromatic, C-NH₂) | 145.7 |

| C1 (Aromatic, C-CH₂) | 131.6 |

| C2, C6 (Aromatic, CH) | 129.2 |

| C3, C5 (Aromatic, CH) | 115.1 |

| Benzyl (-CH₂) | 46.1 |

| Solvent: CDCl₃, Frequency: 22.5 MHz |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in 4-Aminobenzylamine based on their characteristic vibrational frequencies. The spectrum shows prominent absorption bands for the N-H and C-N bonds of the amine groups, as well as vibrations associated with the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3358 | N-H Stretch (Asymmetric) | Primary Amine |

| 3289 | N-H Stretch (Symmetric) | Primary Amine |

| 3020 | C-H Stretch | Aromatic |

| 1622 | N-H Bend (Scissoring) | Primary Amine |

| 1518 | C=C Stretch | Aromatic Ring |

| 1290 | C-N Stretch | Aromatic Amine |

| 824 | C-H Bend (Out-of-plane) | p-disubstituted Aromatic |

| Sample Preparation: KBr Pellet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring with amino substituents gives rise to a characteristic absorption in the ultraviolet region.

| Parameter | Value |

| λmax | 246 nm[1] |

| Solvent: Ethanol |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Aminobenzylamine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Aminobenzylamine in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a high-quality spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of 4-Aminobenzylamine (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used for the analysis.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to compensate for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum. Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 4-Aminobenzylamine in a suitable UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (ethanol).

-

Sample Measurement: Fill a quartz cuvette with the prepared sample solution and place it in the sample beam path.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 4-Aminobenzylamine.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive reference for the characterization of 4-Aminobenzylamine. The distinct signals in the NMR spectra, characteristic absorption bands in the FT-IR spectrum, and the UV-Vis absorption maximum serve as reliable fingerprints for the identification and purity assessment of this important chemical intermediate. This information is critical for ensuring the quality and consistency of materials used in research and development.

References

Physical properties of 4-Aminobenzylamine: melting point, boiling point, solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzylamine is a versatile diamine building block utilized in the synthesis of a variety of compounds, including novel fluorescent sensors and modified carbon nanotubes. A thorough understanding of its physical properties is essential for its effective application in research and development, particularly in drug discovery and materials science. This technical guide provides a comprehensive overview of the melting point, boiling point, and solubility of 4-aminobenzylamine, supported by detailed experimental protocols.

Core Physical Properties

The physical characteristics of 4-aminobenzylamine are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Physical Property | Value | Notes |

| Melting Point | 24 - 37 °C | The reported melting point varies across different sources, which may be attributed to the purity of the substance. |

| Boiling Point | 101 °C at 0.05 mmHg | This compound is typically distilled under reduced pressure to prevent decomposition at higher temperatures. |

| Solubility | Insoluble in water; Soluble in acids and organic solvents. | As an amine with seven carbon atoms, its solubility in water is limited. However, it readily forms soluble salts in acidic solutions. Its nonpolar benzene (B151609) ring and short alkyl chain contribute to its solubility in common organic solvents. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized methodologies for measuring the melting point, boiling point, and solubility of 4-aminobenzylamine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 4-aminobenzylamine is packed into a capillary tube to a height of 2-3 mm. The tube is sealed at one end.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus, adjacent to a thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).[1][2][3][4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like 4-aminobenzylamine that may decompose at atmospheric pressure, the boiling point is determined under vacuum.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation head.

-

Sample and Boiling Chips: The 4-aminobenzylamine sample and a few boiling chips or a magnetic stir bar are placed in the round-bottom flask to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.05 mmHg).

-

Heating: The flask is heated gently. The temperature is recorded when the liquid is boiling and a constant stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at the recorded pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 4-aminobenzylamine is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand without agitation to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, often followed by filtration or centrifugation to ensure no solid particles are present.

-

Quantification: The concentration of 4-aminobenzylamine in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/mL).

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative using 4-aminobenzylamine, a common application for this reagent.

Caption: A generalized workflow for the synthesis and purification of a Schiff base derivative from 4-aminobenzylamine.

References

An In-depth Technical Guide to the Chemical Reactivity of Amino Groups in 4-Aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzylamine, a versatile bifunctional molecule, possesses two distinct amino groups—an aromatic (anilino) and an aliphatic (benzylamino) group—exhibiting differential chemical reactivity. This technical guide provides a comprehensive analysis of the chemoselectivity of these amino groups in common organic reactions, including acylation, alkylation, and sulfonylation. A thorough examination of the underlying principles governing this reactivity, supported by quantitative data and detailed experimental protocols, is presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Aminobenzylamine (also known as 4-(aminomethyl)aniline) is a primary aromatic amine and a primary aliphatic amine integrated into a single molecular framework. This unique structure presents a compelling challenge and opportunity in chemical synthesis: the selective functionalization of one amino group in the presence of the other. The difference in the electronic environment of the two nitrogen atoms—one directly attached to an aromatic ring and the other to a benzylic carbon—leads to significant disparities in their basicity and nucleophilicity. This guide elucidates the principles behind this differential reactivity and provides practical methodologies for achieving selective modifications, which are crucial for the synthesis of complex molecules in drug discovery and materials science.

Core Principles of Differential Reactivity

The chemoselectivity observed in the reactions of 4-aminobenzylamine is primarily governed by the difference in electron density on the two nitrogen atoms.

-

Aliphatic Amino Group (-CH₂NH₂): The lone pair of electrons on the nitrogen of the benzylamino group is localized, making it a stronger base and a more potent nucleophile. Alkyl groups, like the benzyl (B1604629) group, are generally electron-donating, further increasing the electron density on the nitrogen.

-

Aromatic Amino Group (-C₆H₄NH₂): The lone pair of electrons on the anilino nitrogen is delocalized into the π-system of the benzene (B151609) ring through resonance. This delocalization reduces the electron density on the nitrogen, rendering it less basic and a weaker nucleophile compared to its aliphatic counterpart[1][2][3].

This fundamental difference in electronic character is the key to achieving selective chemical transformations.

Quantitative Reactivity Data

| Functional Group | Predicted pKa of Conjugate Acid | Rationale |

| Benzylamino Group | ~9-10 | The lone pair is localized, and the alkyl group is electron-donating, leading to higher basicity. A predicted pKa for 4-aminobenzylamine is 9.65, which is attributed to this group[4]. |

| Anilino Group | ~4-5 | The lone pair is delocalized into the aromatic ring, significantly reducing its basicity. The pKa of aniline's conjugate acid is approximately 4.6. |

This significant difference in pKa values underscores the much greater basicity of the aliphatic amino group. This trend in basicity generally correlates with nucleophilicity, predicting that the benzylamino group will be the primary site of reaction with electrophiles under kinetically controlled conditions.

Chemoselective Reactions of 4-Aminobenzylamine

The differential reactivity of the two amino groups allows for the selective modification of the more nucleophilic benzylamino group.

Selective N-Acylation

Acylation reactions, such as acetylation, are fundamental transformations in organic synthesis. Due to the higher nucleophilicity of the benzylamino group, selective N-acylation can be readily achieved under controlled conditions.

Reaction Scheme:

Figure 1: Selective N-acylation of 4-aminobenzylamine.

Experimental Protocol: Selective Mono-N-acetylation of 4-Aminobenzylamine

-

Dissolution: Dissolve 4-aminobenzylamine (1.0 eq) in pyridine (5-10 vol) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.0-1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove unreacted starting material and pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(4-aminobenzyl)acetamide.

Expected Yield: High yields (typically >80%) of the mono-acylated product are expected under these conditions.

Selective N-Alkylation

Similar to acylation, the greater nucleophilicity of the benzylamino group allows for its selective alkylation. To avoid over-alkylation, it is crucial to control the stoichiometry of the alkylating agent.

Reaction Scheme:

References

An In-Depth Technical Guide to 4-Aminobenzylamine: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzylamine, a versatile diamine, has been a subject of scientific interest for nearly a century. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key synthetic methodologies. Detailed experimental protocols for both historical and contemporary syntheses are presented, alongside visualizations of reaction workflows. This document serves as a core reference for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Aminobenzylamine, systematically named 4-(aminomethyl)aniline, is a bifunctional organic molecule featuring both a primary aromatic amine and a primary benzylic amine. This unique structure imparts a dual reactivity profile, making it a valuable building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to polymers. Its historical emergence is rooted in the burgeoning field of aniline (B41778) chemistry in the early 20th century, a period marked by intense exploration of aromatic compounds for applications in dyes and medicine.

Historical Context and Discovery

The synthesis of 4-aminobenzylamine is situated within the broader development of aromatic amine chemistry. While a definitive seminal publication marking its first synthesis remains elusive in readily available literature, its emergence is estimated to be around the 1930s. This era was characterized by the exploration of reduction methods for nitroaromatics, providing a direct pathway to aromatic amines. Early synthetic efforts likely relied on the reduction of 4-nitrobenzyl derivatives using methods such as metal-acid systems (e.g., tin and hydrochloric acid). These early methods, though foundational, were often plagued by issues of low yield and challenging purification.

The evolution of synthetic organic chemistry brought forth more refined and efficient methods for the preparation of 4-aminobenzylamine, leveraging precursors like 4-nitrobenzonitrile (B1214597) and 4-nitrobenzaldehyde. These modern techniques offer higher yields, greater purity, and improved safety profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-aminobenzylamine is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Melting Point | 37 °C | [2] |

| Boiling Point | 101 °C at 0.05 mmHg | [2] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.61 | [2] |

| Predicted pKa | 9.65 ± 0.10 | [3] |

| Appearance | Clear light brown to brown oily liquid | [3] |

| Solubility | Soluble in water and organic solvents like ethanol. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-aminobenzylamine, encompassing both historical and modern approaches.

Historical Synthetic Approaches (General Methodologies)

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[4][5][6][7][8] To synthesize 4-aminobenzylamine via this method, one would start with 4-aminophenylacetamide.

References

- 1. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]

- 3. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistwizards.com [chemistwizards.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

Acylation and N-alkylation reactions of 4-Aminobenzylamine

An In-Depth Technical Guide to the Acylation and N-Alkylation Reactions of 4-Aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzylamine, also known as 4-(aminomethyl)aniline, is a versatile bifunctional building block crucial in medicinal chemistry and materials science. Its structure incorporates two distinct primary amine functionalities: a benzylic amine (-CH₂NH₂) and an aromatic amine (attached to the phenyl ring). The difference in the electronic environment of these two groups results in significant variations in their basicity and nucleophilicity, which is the cornerstone for achieving selective chemical transformations. The benzylic amine is more basic and nucleophilic, resembling an aliphatic amine, whereas the aromatic amine's lone pair is delocalized into the benzene (B151609) ring, reducing its nucleophilicity. This guide provides an in-depth overview of the key acylation and N-alkylation reactions of 4-aminobenzylamine, focusing on strategies for selective functionalization, detailed experimental protocols, and quantitative data to aid in synthetic planning.

Acylation of 4-Aminobenzylamine

Acylation is a fundamental reaction for installing an acyl group (R-C=O) onto an amine, forming an amide. This transformation is widely used for installing protecting groups or for building more complex molecular architectures.[1] Due to the higher nucleophilicity of the benzylic amine, selective mono-acylation at this position is readily achievable under controlled conditions.

Principle of Selective Acylation

The selective acylation of 4-aminobenzylamine hinges on the kinetic control of the reaction. The more nucleophilic benzylic amine reacts faster with electrophilic acylating agents (like acyl chlorides or anhydrides) than the less nucleophilic aromatic amine. By using a stoichiometric amount of the acylating agent at moderate temperatures, the reaction can be stopped after the desired mono-acylation has occurred.

Caption: Selective mono-acylation at the more nucleophilic benzylic amine.

Data Summary for Acylation of Amines

| Substrate | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aniline | Acetic Anhydride (B1165640) | None | Water | Room Temp | 8 min | 91 | [1] |

| Benzylamine | Acetic Anhydride | NaHCO₃ | Water | Room Temp | 5 min | 95 | [2] |

| Aniline | Benzoic Anhydride | NaHCO₃ | Water | Room Temp | 15 min | 90 | [2] |

| Various Amines | N-Acylbenzotriazole | None | Dichloromethane | Room Temp | Overnight | High | [3] |

Experimental Protocol: Selective N-Acetylation

This protocol describes the selective acetylation of the benzylic amine of 4-aminobenzylamine using acetic anhydride in an aqueous medium, a green and efficient method.[2]

Materials:

-

4-Aminobenzylamine (1.0 mmol, 122.17 mg)

-

Water (5 mL)

-

6N Hydrochloric Acid (HCl)

-

Acetic Anhydride (1.0 mmol, 94 µL)

-

Sodium Bicarbonate (NaHCO₃), solid

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobenzylamine (1.0 mmol) in water (5 mL).

-

Stir the suspension and add 6N HCl dropwise until the solution becomes clear and homogeneous (pH should be around 2-3). This forms the hydrochloride salt of both amines.

-

To the stirred solution, add acetic anhydride (1.0 mmol) in one portion.

-

Immediately begin adding solid sodium bicarbonate portion-wise. Effervescence will occur. Continue adding NaHCO₃ until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8).

-

Stir the reaction mixture at room temperature for 15-30 minutes. The product, N-(4-aminobenzyl)acetamide, will often precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold water.

-

Dry the product under vacuum to yield the pure N-(4-aminobenzyl)acetamide. The product can be further purified by recrystallization if necessary.

N-Alkylation of 4-Aminobenzylamine

N-alkylation involves the formation of a new carbon-nitrogen bond, converting a primary amine into a secondary or tertiary amine. This reaction is fundamental in drug development for modifying the polarity, basicity, and binding properties of lead compounds. The main challenge in alkylating primary amines is preventing over-alkylation.[4][5]

Direct Alkylation with Alkyl Halides

Directly reacting an amine with an alkyl halide is a classic method for N-alkylation.[6] However, it suffers from poor selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt.[5] This results in a mixture of products that can be difficult to separate.

Caption: Direct alkylation often leads to a mixture of products.

Reductive Amination: A Controlled Approach

Reductive amination is a highly versatile and widely used method for controlled N-alkylation.[4][7] It is a one-pot procedure that involves two key steps:

-

Imine Formation : The amine reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate.[8]

-

In-Situ Reduction : The imine is immediately reduced to the target secondary amine using a mild reducing agent that does not readily reduce the starting carbonyl compound.[4]

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine (iminium ion) over the carbonyl group.[8][9]

Caption: General workflow for one-pot reductive amination.[7]

Data Summary for N-Alkylation of Amines

The following table provides representative conditions for the N-alkylation of anilines and benzylamines, illustrating the utility of reductive amination and catalytic methods.

| Substrate | Alkylating Agent | Method | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aniline | Benzaldehyde (B42025) | Reductive Amination | NaBH(OAc)₃ | Dichloroethane | Room Temp | High | [4][7] |

| Aniline | Benzyl Alcohol | Borrowing Hydrogen | Mn-pincer complex | Toluene | 80 | 78 | [10] |

| Aniline | Acetic Acid | Reductive Alkylation | Platinum catalyst | Toluene | 110 | 81 | [11] |

| Primary Amines | Alkyl Bromide | Competitive Deprotonation | K₂CO₃ / Amine·HBr | DMF | Room Temp | Good-Excellent | [12] |

Experimental Protocol: Reductive Amination

This protocol details the N-benzylation of 4-aminobenzylamine with benzaldehyde using sodium triacetoxyborohydride.[7]

Materials:

-

4-Aminobenzylamine (1.0 mmol, 122.17 mg)

-

Benzaldehyde (1.05 mmol, 111 mg, 107 µL)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzylamine (1.0 mmol) and benzaldehyde (1.05 mmol) in DCM or DCE (10 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Add sodium triacetoxyborohydride (1.5 mmol) to the stirred solution in small portions over 10 minutes.

-

Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC.

-

Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-benzyl-4-aminobenzylamine.

Conclusion

The dual amine functionality of 4-aminobenzylamine presents both a challenge and an opportunity for synthetic chemists. The significant difference in the nucleophilicity between the benzylic and aromatic amines allows for highly selective mono-functionalization. For acylation , using stoichiometric amounts of acylating agents under mild conditions reliably yields the N-acyl product at the benzylic position. For controlled N-alkylation , direct alkylation with alkyl halides should be avoided due to over-alkylation. Instead, reductive amination provides a robust and high-yielding one-pot strategy for the synthesis of secondary amines from a wide range of aldehydes and ketones. These methodologies are essential tools for researchers in drug discovery and materials science, enabling the precise modification of this valuable scaffold.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Aminobenzylamine: A Bifunctional Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzylamine is a versatile bifunctional monomer that holds significant promise in the synthesis of advanced polymers such as polyamides and polyimides. Its unique structure, featuring both a primary aromatic amine and a primary benzylic amine, allows for the creation of polymers with tailored properties suitable for a range of high-performance applications. The aromatic amine provides rigidity and thermal stability, while the benzylic amine offers a degree of flexibility and reactivity. This guide provides a comprehensive overview of the use of 4-aminobenzylamine in polymerization, including detailed experimental protocols, characterization data, and potential applications.

Polymerization of 4-Aminobenzylamine

Due to its bifunctional nature, 4-aminobenzylamine can be polymerized through various condensation reactions to form high-molecular-weight polymers. The two primary classes of polymers synthesized from this monomer are polyamides and polyimides.

Polyamide Synthesis

Polyamides are synthesized by reacting the amine groups of 4-aminobenzylamine with dicarboxylic acids or their derivatives, such as diacid chlorides. The resulting polymers contain repeating amide linkages in the backbone. The presence of the aromatic ring from the 4-aminobenzylamine moiety imparts high thermal stability and mechanical strength to the resulting polyamide.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from 4-aminobenzylamine typically involves a two-step process. First, 4-aminobenzylamine is reacted with a dianhydride to form a poly(amic acid) precursor. This soluble precursor is then converted to the final, insoluble polyimide through a process of chemical or thermal imidization, which involves the formation of a five-membered imide ring.

Quantitative Data on Polymer Properties

The properties of polymers derived from 4-aminobenzylamine are influenced by the choice of the co-monomer (diacid chloride or dianhydride) and the polymerization conditions. Below are representative tables summarizing the expected thermal and mechanical properties of polyamides and polyimides synthesized using 4-aminobenzylamine.

Note: The following data is extrapolated from polymers with similar aromatic structures and should be considered representative.

Table 1: Representative Thermal Properties of Polymers Derived from 4-Aminobenzylamine

| Polymer Type | Co-monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |

| Polyamide | Terephthaloyl chloride | 220 - 260 | 450 - 500 |

| Polyamide | Adipoyl chloride | 180 - 220 | 400 - 450 |

| Polyimide | Pyromellitic dianhydride (PMDA) | 300 - 350 | 500 - 550 |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 280 - 320 | 480 - 520 |

Table 2: Representative Mechanical Properties of Polymers Derived from 4-Aminobenzylamine

| Polymer Type | Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Polyamide | Terephthaloyl chloride | 90 - 120 | 3.0 - 4.0 | 5 - 10 |

| Polyamide | Adipoyl chloride | 70 - 100 | 2.5 - 3.5 | 10 - 20 |

| Polyimide | Pyromellitic dianhydride (PMDA) | 100 - 150 | 3.5 - 4.5 | 3 - 7 |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 90 - 130 | 3.0 - 4.0 | 5 - 15 |

Experimental Protocols

Protocol 1: Synthesis of Polyamide from 4-Aminobenzylamine and Terephthaloyl Chloride

This protocol describes the low-temperature solution polymerization of 4-aminobenzylamine with terephthaloyl chloride to yield an aromatic polyamide.

Materials:

-

4-Aminobenzylamine (1.22 g, 10 mmol)

-

Terephthaloyl chloride (2.03 g, 10 mmol)

-

Anhydrous N,N-dimethylacetamide (DMAc) (50 mL)

-

Lithium chloride (LiCl) (1 g)

-

Pyridine (B92270) (1.6 mL)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-aminobenzylamine and lithium chloride in 30 mL of anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve terephthaloyl chloride in 20 mL of anhydrous DMAc.

-

Slowly add the terephthaloyl chloride solution to the stirred 4-aminobenzylamine solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add pyridine to the reaction mixture and continue stirring at 0°C for 1 hour, then at room temperature for 4 hours.

-

Precipitate the polymer by pouring the viscous solution into 300 mL of methanol.

-

Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Protocol 2: Synthesis of Polyimide from 4-Aminobenzylamine and Pyromellitic Dianhydride (PMDA)

This protocol details the two-step synthesis of a polyimide from 4-aminobenzylamine and PMDA, involving the formation of a poly(amic acid) followed by thermal imidization.

Materials:

-

4-Aminobenzylamine (1.22 g, 10 mmol)

-

Pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) (40 mL)

-

Nitrogen gas supply

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-aminobenzylamine in 20 mL of anhydrous NMP under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, add solid PMDA in one portion to the stirred solution at room temperature.

-

Rinse the weighing paper with an additional 20 mL of NMP and add it to the reaction flask.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.

Step 2: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.

-

Place the glass plate in a programmable oven and heat under a nitrogen atmosphere using the following temperature program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Characterization of Polymers

The synthesized polyamides and polyimides can be characterized by various spectroscopic and thermal analysis techniques.

Table 3: Representative FTIR Spectral Data

| Polymer Type | Functional Group | Characteristic Absorption (cm-1) |

| Polyamide | N-H stretch | 3300 - 3400 |

| C=O stretch (Amide I) | 1630 - 1680 | |

| N-H bend (Amide II) | 1510 - 1570 | |

| Aromatic C-H stretch | 3000 - 3100 | |

| Polyimide | Imide C=O asymmetric stretch | ~1780 |

| Imide C=O symmetric stretch | ~1720 | |

| C-N stretch | ~1370 | |

| Aromatic C-H stretch | 3000 - 3100 |

Table 4: Representative 1H NMR Spectral Data (in DMSO-d6)

| Polymer Type | Proton Environment | Chemical Shift (ppm) |

| Polyamide | Amide N-H | 9.5 - 10.5 |

| Aromatic protons | 7.0 - 8.5 | |

| Benzylic CH2 | 4.3 - 4.8 | |

| Polyimide | Aromatic protons | 7.0 - 8.5 |

| Benzylic CH2 | 4.5 - 5.0 |

Visualizations

Polymerization Mechanisms and Workflows

The following diagrams illustrate the polymerization reactions and experimental workflows described in this guide.

An In-depth Technical Guide to the Supramolecular Chemistry and Hydrogen Bonding of 4-Aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the supramolecular chemistry of 4-aminobenzylamine, with a primary focus on its hydrogen bonding capabilities. 4-Aminobenzylamine, a versatile building block in organic synthesis, exhibits a rich supramolecular chemistry profile critical to its applications in crystal engineering and drug development. This document details the fundamental principles of its hydrogen bonding, presents quantitative data from related structures, outlines detailed experimental protocols for its characterization, and visualizes its interaction pathways. While a definitive single-crystal X-ray structure for 4-aminobenzylamine is not publicly available, this guide leverages data from the closely related 4-aminobenzyl alcohol to infer and discuss its probable supramolecular arrangements.

Introduction to 4-Aminobenzylamine

4-Aminobenzylamine, also known as 4-(aminomethyl)aniline, is an aromatic amine containing both a primary benzylic amine and a primary aniline (B41778) amine group.[1] This dual functionality makes it a potent hydrogen bond donor and acceptor, predisposing it to form extensive and robust supramolecular assemblies.[1] Understanding these non-covalent interactions is paramount for controlling the solid-state properties of materials, which is a cornerstone of rational drug design and the development of novel functional materials. The ability of 4-aminobenzylamine to form predictable hydrogen-bonded networks makes it a valuable synthon in the field of crystal engineering.[2]

Hydrogen Bonding in 4-Aminobenzylamine

The supramolecular chemistry of 4-aminobenzylamine is dominated by hydrogen bonding. The molecule possesses two primary amine groups, -NH2, which can act as hydrogen bond donors, and the nitrogen atoms of these groups can also act as hydrogen bond acceptors. This allows for a variety of potential hydrogen bonding motifs, including self-assembly into chains, sheets, or more complex three-dimensional networks.

The primary interactions expected are of the N-H···N type, where the hydrogen from an amino group of one molecule interacts with the nitrogen of an amino group on an adjacent molecule. Given the presence of both a more basic aliphatic-like amine (benzylamine) and a less basic aromatic amine (aniline), there is potential for preferential hydrogen bonding.

Inferred Hydrogen Bonding Network from 4-Aminobenzyl Alcohol

In the absence of a published crystal structure for 4-aminobenzylamine, we can infer its likely hydrogen bonding patterns from the known crystal structure of 4-aminobenzyl alcohol.[3] This closely related molecule differs only by the substitution of the benzylic amine with a hydroxyl group. The crystal structure of 4-aminobenzyl alcohol reveals a "herringbone" structure with stacks of hydrogen-bonded molecules.[3] The key interactions are O-H···N and N-H···O hydrogen bonds.

By analogy, we can predict that 4-aminobenzylamine will form a similarly extensive network of N-H···N hydrogen bonds. The benzylamine (B48309) group is expected to be a better hydrogen bond donor and acceptor than the aniline group due to the higher basicity of its nitrogen atom. This would likely lead to the formation of chains or tapes where molecules are linked head-to-tail.

Below is a diagram illustrating the probable primary hydrogen bonding interaction between two molecules of 4-aminobenzylamine.

Caption: Predicted N-H···N hydrogen bond between two 4-aminobenzylamine molecules.

Quantitative Data

As a definitive crystal structure for 4-aminobenzylamine is not available in the public domain, we present quantitative data for the hydrogen bonding in 4-aminobenzyl alcohol as a close analogue.[3] This data provides a reasonable estimate of the bond lengths and angles that could be expected in the hydrogen-bonded assemblies of 4-aminobenzylamine.

Table 1: Hydrogen Bond Geometry in 4-Aminobenzyl Alcohol [3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 0.980(7) | 1.89(2) | 2.862(3) | 171(4) |

| N-H···O | 0.976(7) | 2.11(3) | 3.078(3) | 172(4) |

Note: This data is for 4-aminobenzyl alcohol and serves as an approximation for 4-aminobenzylamine.

Experimental Protocols

The characterization of the supramolecular structure of 4-aminobenzylamine would rely on several key experimental techniques. Below are detailed, generalized protocols for these methods.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the three-dimensional structure of a molecule and its packing in the solid state.[4][5]

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and hydrogen bonding parameters of crystalline 4-aminobenzylamine.

Methodology:

-

Crystal Growth:

-

Dissolve 4-aminobenzylamine in a suitable solvent (e.g., toluene, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[4]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of unique reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8]

-

Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.[6]

-

Caption: Workflow for Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[9] Chemical shifts of protons involved in hydrogen bonds are sensitive to their environment.

Objective: To investigate the presence and relative strength of hydrogen bonds in solutions of 4-aminobenzylamine.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of 4-aminobenzylamine in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at varying concentrations.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra for each concentration.

-

The chemical shifts of the N-H protons are of particular interest.[9]

-

-

Data Analysis:

-

Monitor the change in the chemical shift of the N-H protons as a function of concentration. A downfield shift with increasing concentration is indicative of intermolecular hydrogen bonding.

-

Temperature-dependent NMR studies can also be performed. A decrease in the chemical shift of N-H protons with increasing temperature suggests the disruption of hydrogen bonds.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Supramolecular Chemistry in Drug Development

The ability of 4-aminobenzylamine to form robust hydrogen-bonded networks is of significant interest in drug development. By co-crystallizing an active pharmaceutical ingredient (API) with 4-aminobenzylamine, it is possible to modify the physicochemical properties of the API, such as solubility, stability, and bioavailability, without altering its covalent structure. 4-aminobenzylamine can act as a "coformer," engaging in predictable hydrogen bonding interactions with functional groups on the API.

The diagram below illustrates the general principle of co-crystal formation for drug delivery enhancement.

Caption: Signaling Pathway for Co-crystal Formation.

Conclusion

4-Aminobenzylamine is a molecule with a rich potential for forming diverse and robust supramolecular assemblies governed by hydrogen bonding. While a definitive crystal structure remains to be published, analysis of closely related compounds and the application of standard characterization techniques provide a strong basis for understanding its supramolecular behavior. This understanding is crucial for harnessing its potential in crystal engineering and for the rational design of improved pharmaceutical formulations. Further research to elucidate the specific crystal structure of 4-aminobenzylamine would be highly valuable to the scientific community.

References

- 1. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rigaku.com [rigaku.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Commercial Sources and Purity of 4-Aminobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity levels of 4-Aminobenzylamine (CAS No. 4403-71-8), a versatile bifunctional molecule crucial in various research, development, and industrial applications. This document also outlines detailed experimental protocols for its synthesis and purification, alongside key experimental workflows.

Commercial Availability and Purity Levels

4-Aminobenzylamine is readily available from a range of chemical suppliers, catering to diverse research and manufacturing needs. The purity of the commercially available product typically ranges from 98% to over 99%. The selection of a suitable grade depends on the specific requirements of the application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical research.

Below is a summary of prominent suppliers and their offered purity levels for 4-Aminobenzylamine.

| Supplier | Stated Purity | Analysis Method | Product Number |

| Sigma-Aldrich | 99% | Not Specified | 368466[1][2] |

| TCI America | >98.0% | GC (T) | A1436[3] |

| Thermo Scientific Chemicals | 98% | >=97.5 % (GC) | 391451000[4] |

| Ottokemi | 99% | Not Specified | Not Specified[5] |

| Alfa Chemistry | Not Specified | Not Specified | Not Specified[6] |

| Pharmaffiliates | High Purity | Not Specified | Not Specified[7] |

| Apollo Scientific | 96% (for 4-BOC protected) | Not Specified | OR7699[8] |

This table is not exhaustive and represents a snapshot of available data. Researchers should consult individual supplier specifications for the most current information.

Experimental Protocols

Synthesis of 4-Aminobenzylamine

A common method for the synthesis of 4-Aminobenzylamine involves the reduction of a corresponding nitro-substituted precursor. The following protocol is adapted from a documented procedure.[9][10]

Reaction: Reduction of a protected p-aminophenyl carbamate (B1207046).

Materials:

-

Benzyl (B1604629) 4-methoxyphenyl (B3050149) carbamate (or a similar protected p-aminophenol derivative)

-

Nickel(II) chloride hexahydrate

-

Sodium borohydride (B1222165)

-

Celite

-

Anhydrous potassium carbonate

-

Water

Procedure:

-

In a 100 cm³ round-bottomed flask equipped with a water condenser and magnetic stirrer, dissolve benzyl 4-methoxyphenyl carbamate (1 mmol) in 10 cm³ of methanol.

-

To this solution, add nickel(II) chloride hexahydrate (5 mmol).

-

With vigorous stirring, slowly add sodium borohydride (15 mmol) to the flask. A vigorous reaction will occur, and the mixture will turn black due to the in situ formation of nickel boride.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (B1210297) (80:20, v/v).

-

Upon completion, filter the reaction mixture through a pad of Celite (approximately 2.5 cm thick) and wash the pad with methanol (3 x 10 cm³).

-

Concentrate the filtrate using a rotary evaporator.

-

Dilute the residue with approximately 50 cm³ of water and extract the product with dichloromethane (3 x 10 cm³).

-

Combine the organic extracts, wash with water, and dry over anhydrous potassium carbonate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

Purification of 4-Aminobenzylamine

The crude 4-Aminobenzylamine can be purified by several methods, including distillation, column chromatography, or recrystallization.

1. Distillation:

A method for obtaining p-aminobenzylamine involves distillation after synthesis.[5]

-

Procedure: Following the neutralization of the reaction mixture with sodium hydroxide, the resulting p-aminobenzylamine can be isolated by distillation.[5] For a related compound, vacuum distillation at 101 °C/0.05 mmHg has been reported.[1][2]

2. Flash Column Chromatography:

For purification of similar amine compounds, flash column chromatography is an effective technique.[9]

-

Stationary Phase: Silica (B1680970) gel

-

Eluent: A gradient of petroleum ether and ethyl acetate can be used. A starting ratio of 95:5 (v/v) has been reported for a related product.[9]

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

3. Recrystallization:

Recrystallization is a common technique for purifying solid amines. Given that 4-aminobenzylamine can be a solid at room temperature (melting point ~37 °C), this method may be applicable.[1][2] A general approach for amines involves the formation of a salt, followed by recrystallization and then liberation of the free amine.

-

Procedure:

-

Dissolve the crude amine in a suitable solvent (e.g., a mixture of acetic acid and other solvents for basic compounds).[8]

-

Alternatively, dissolve the crude product in a minimal amount of a polar solvent and acidify with an acid like HCl in diethyl ether to precipitate the ammonium (B1175870) salt.[8]

-

Filter the salt and recrystallize it from an appropriate solvent system.

-

After obtaining the purified salt, dissolve it in water and basify the solution (e.g., with NaOH) to regenerate the free amine.

-

Extract the pure amine with an organic solvent, dry the organic layer, and remove the solvent.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving 4-Aminobenzylamine.

Caption: General workflow for the synthesis and purification of 4-Aminobenzylamine.

Caption: Experimental workflow for the synthesis of Schiff bases from 4-Aminobenzylamine.

Caption: Logical workflow for the synthesis of Poly(4-aminobenzylamine).

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]

- 3. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzylamine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 6. 220298-96-4 Cas No. | 4-Aminobenzylamine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. 4-Aminobenzylamine synthesis - chemicalbook [chemicalbook.com]

Safety, Handling, and Storage of 4-Aminobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for 4-Aminobenzylamine. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information on hazard identification, personal protective equipment, emergency procedures, and proper management of this chemical compound. The guide presents quantitative data in structured tables for ease of reference, details experimental protocols for key safety procedures, and includes visualizations of workflows and logical relationships to ensure a thorough understanding of the risks and mitigation strategies associated with 4-Aminobenzylamine.

Introduction

4-Aminobenzylamine is an aromatic amine utilized in various chemical syntheses, including the development of pharmaceutical compounds.[1][2] Its reactive nature, characterized by the presence of both a primary aromatic amine and a benzylic amine group, makes it a valuable building block. However, this reactivity also presents significant health and safety hazards. This guide aims to provide a detailed framework for the safe handling and management of 4-Aminobenzylamine in a laboratory setting.

Hazard Identification and Classification

4-Aminobenzylamine is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5][6][7] Ingestion and inhalation can also lead to harmful effects.[3][4] The toxicological properties of 4-Aminobenzylamine have not been fully investigated, warranting a cautious approach to its handling.[3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |

Signal Word: Danger[3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Aminobenzylamine is provided below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂[7][8] |

| Molecular Weight | 122.17 g/mol [7][9] |

| Appearance | Yellow to light brown liquid or solid[8] |

| Melting Point | 37 °C[10] |

| Boiling Point | 101 °C @ 0.05 mmHg[2][10] |

| Density | 1.078 g/mL at 25 °C[2][10] |

| Refractive Index | 1.6080 to 1.6120 (20°C, 589 nm)[8] |

| Flash Point | 113 °C (235.4 °F) - closed cup[10] |

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to 4-Aminobenzylamine. The following is a comprehensive guide to the necessary PPE.

PPE Selection Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate PPE when handling 4-Aminobenzylamine.

Caption: PPE Selection Workflow for 4-Aminobenzylamine.

Recommended PPE Specifications

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11] | Protects against splashes and vapors that can cause severe eye damage.[3][4][5] |

| Hand Protection | Chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended.[11][12] Always inspect gloves for integrity before use and change them immediately if contaminated.[11] Double-gloving is advisable for tasks with a high risk of contact. | Prevents skin contact which can cause severe burns.[3][4][5] |

| Body Protection | A flame-resistant laboratory coat worn over personal clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[11] | Protects against skin contact and contamination of personal clothing. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[13] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes the risk of inhaling harmful vapors.[3] |

| Foot Protection | Closed-toe shoes made of a non-porous material.[13] | Protects feet from spills. |

Handling and Storage

Standard Operating Procedure for Handling

This protocol outlines the essential steps for the safe handling of 4-Aminobenzylamine in a research laboratory.

1. Pre-Handling Preparations:

- Ensure a certified chemical fume hood is operational.

- Verify the location and functionality of the nearest safety shower and eyewash station.

- Assemble all necessary PPE as outlined in Section 4.

- Have a spill kit readily available.

2. Handling Procedure:

- Don all required PPE before entering the designated work area.

- Conduct all manipulations of 4-Aminobenzylamine (e.g., weighing, transferring, mixing) within the chemical fume hood.

- Use compatible labware (e.g., glass, PTFE).

- When transferring, use a secondary container to minimize the risk of spills.

- Keep containers of 4-Aminobenzylamine tightly closed when not in use.

3. Post-Handling Procedures:

- Decontaminate all surfaces and equipment that have come into contact with the chemical (see Section 5.3).